(1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopentyl)methanol

CAS No.: 1276693-12-9

Cat. No.: VC2718825

Molecular Formula: C13H28O2Si

Molecular Weight: 244.44 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1276693-12-9 |

|---|---|

| Molecular Formula | C13H28O2Si |

| Molecular Weight | 244.44 g/mol |

| IUPAC Name | [1-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclopentyl]methanol |

| Standard InChI | InChI=1S/C13H28O2Si/c1-12(2,3)16(4,5)15-11-13(10-14)8-6-7-9-13/h14H,6-11H2,1-5H3 |

| Standard InChI Key | RZLWGRTZZWQGCZ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)[Si](C)(C)OCC1(CCCC1)CO |

| Canonical SMILES | CC(C)(C)[Si](C)(C)OCC1(CCCC1)CO |

Introduction

Chemical Properties of (1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopentyl)methanol

Molecular Structure and Identification

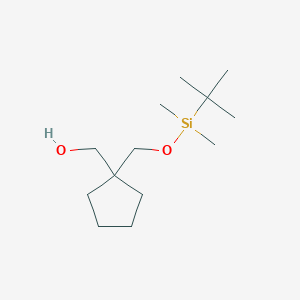

(1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopentyl)methanol features a central cyclopentyl ring with two methanol (-CH₂OH) groups attached to the same carbon atom. One of these methanol groups is protected with a tert-butyldimethylsilyl (TBDMS) group, creating a silyl ether linkage. The compound's systematic identification includes a CAS number of 1276693-12-9 and an MDL number of MFCD28009495 . These unique identifiers serve as reference points in chemical databases and literature.

The molecular structure can be represented in SMILES notation as OCC1(COSi(C(C)(C)C)C)CCCC1, which provides a linear textual representation of the compound's structure . This notation highlights the cyclopentyl ring (represented as CCCC1) with the quaternary carbon bearing both the hydroxymethyl group (OCC1) and the TBDMS-protected hydroxymethyl group (COSi(C(C)(C)C)C). The quaternary carbon center creates a specific spatial arrangement of the functional groups that can influence the compound's reactivity patterns and its utility in synthetic sequences.

The tert-butyldimethylsilyl protecting group serves as a bulky, lipophilic moiety that shields one of the hydroxyl groups from reacting under various conditions. This selective protection is a key feature that enables controlled manipulation of the molecule during multi-step synthesis procedures.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1276693-12-9 | |

| MDL Number | MFCD28009495 | |

| Molecular Formula | C₁₃H₂₈O₂Si | |

| Molecular Weight | 244.45 g/mol | |

| Physical State | Liquid | |

| SMILES Notation | OCC1(COSi(C(C)(C)C)C)CCCC1 | |

| Storage Conditions | Sealed in dry, 2-8°C | |

| Purity (Commercial) | Typically ≥95% |

Synthesis Methods for (1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopentyl)methanol

Reaction Conditions and Considerations

Based on information from search results and , reactions involving related compounds typically require anhydrous conditions with oven-dried or flame-dried glassware under an inert atmosphere (argon or nitrogen) . This suggests that the synthesis of (1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopentyl)methanol likely requires similar precautions to prevent unwanted reactions with moisture and oxygen.

The TBDMS protection step would typically employ tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine, with a suitable solvent like dichloromethane, THF, or DMF. Selective mono-protection would require careful control of reagent stoichiometry and potentially reaction temperature and time to maximize yield of the desired product while minimizing double protection.

According to search result , a related compound undergoes reaction with n-butyllithium followed by treatment with an ester to form a ketone derivative: "Ethyl 5-(1-(((tert-butyldimethylsilyl) oxy) methyl) cyclopentyl)-2-oxopent-3-ynoate (S27)" . This suggests that (1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopentyl)methanol might serve as a precursor for similar synthetic sequences, potentially involving functionalization of its free hydroxyl group through various transformations.

The cyclopentyl ring system provides a specific geometric constraint that can influence reaction outcomes, particularly in terms of stereoselectivity and approach trajectories of reagents. This structural feature may necessitate specific considerations during synthesis planning to achieve desired transformation selectivity.

Applications and Research Involving (1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopentyl)methanol

Role in Organic Synthesis

(1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopentyl)methanol serves primarily as an intermediate in organic synthesis pathways, particularly in the development of complex molecules requiring specific functional group arrangements around a cyclopentyl core. The compound's structure, featuring differentially protected hydroxymethyl groups, makes it valuable for creating more sophisticated structures through selective functionalization.

Search result provides insight into a related synthetic pathway where a similar structure serves as a precursor in alkyne chemistry. Specifically, a related compound undergoes reaction with n-butyllithium and subsequently with an ester to form a ketone derivative: "Ethyl 5-(1-(((tert-butyldimethylsilyl) oxy) methyl) cyclopentyl)-2-oxopent-3-ynoate (S27)" . This suggests that (1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopentyl)methanol could potentially be functionalized at its free hydroxyl group to introduce various substituents, including alkyne moieties, for further synthetic elaboration.

The free hydroxyl group can serve as a handle for introducing additional functionality through various transformations, including oxidation, esterification, etherification, and conversion to leaving groups for subsequent nucleophilic substitution reactions. Meanwhile, the TBDMS-protected hydroxyl remains masked until selective deprotection is desired, allowing for controlled, sequential functionalization of the molecule.

Comparative Analysis with Related Compounds

Comparison with Cyclopropyl Analog

The search results provide information about a structurally related compound, (1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopropyl)methanol (CAS: 737790-46-4), which differs from our target compound by having a cyclopropyl ring instead of a cyclopentyl ring . This cyclopropyl analog has a molecular formula of C₁₁H₂₄O₂Si and a molecular weight of 216.39 g/mol, compared to the 244.45 g/mol of the cyclopentyl version . This difference of approximately 28 mass units corresponds to the additional C₂H₄ unit in the cyclopentyl ring compared to the cyclopropyl ring.

The structural difference between these compounds primarily lies in the size and properties of the carbocyclic ring. The cyclopropyl ring is a highly strained three-membered ring with bond angles of approximately 60°, significantly deviating from the ideal tetrahedral angle of 109.5°. This strain leads to unique reactivity patterns, including potential for ring-opening reactions under certain conditions. In contrast, the cyclopentyl ring in (1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopentyl)methanol is less strained, with bond angles closer to the ideal tetrahedral angle, resulting in greater stability and different reactivity patterns.

The cyclopentyl ring also provides different conformational properties compared to the cyclopropyl ring. While the cyclopropyl ring is essentially planar and rigid, the cyclopentyl ring can adopt various conformations, including envelope and twist forms, providing greater flexibility. This conformational flexibility can influence the spatial arrangement of the attached functional groups, potentially affecting reaction outcomes and, in the context of bioactive compounds, interactions with biological targets.

Table 2: Comparison of (1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopentyl)methanol and its Cyclopropyl Analog

| Property | Cyclopentyl Version | Cyclopropyl Version |

|---|---|---|

| CAS Number | 1276693-12-9 | 737790-46-4 |

| Molecular Formula | C₁₃H₂₈O₂Si | C₁₁H₂₄O₂Si |

| Molecular Weight | 244.45 g/mol | 216.39 g/mol |

| Ring Structure | Five-membered ring | Three-membered ring |

| Ring Strain | Lower | Higher |

| Conformational Flexibility | Higher | Lower |

| Typical Ring Bond Angles | ~108° | ~60° |

| Potential for Ring-Opening | Lower | Higher |

Related Functionalized Derivatives

Beyond the basic structural comparison with the cyclopropyl analog, the search results mention other structurally related compounds that contain the TBDMS-protected hydroxymethyl group attached to a cyclopentyl ring with additional functionalization. Search result mentions "tert-butyldimethyl((1-(prop-2-yn-1-yl)cyclopentyl)methoxy)silane (S25)" and "Ethyl 5-(1-(((tert-butyldimethylsilyl) oxy) methyl) cyclopentyl)-2-oxopent-3-ynoate (S27)" . These compounds feature additional functional groups, such as alkyne moieties and ester groups, which modify their chemical properties and reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume